molecular formula C9H18O2Si B1588060 Ethyl 2-(trimethylsilylmethyl)acrylate CAS No. 74976-84-4

Ethyl 2-(trimethylsilylmethyl)acrylate

Cat. No. B1588060
CAS RN: 74976-84-4
M. Wt: 186.32 g/mol
InChI Key: HSEYTIDQGJXPIF-UHFFFAOYSA-N
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Description



  • Ethyl 2-(trimethylsilylmethyl)acrylate, also known as 2-(Trimethylsilylmethyl)acrylic acid ethyl ester, is a chemical compound with the linear formula H2C=C[CH2Si(CH3)3]CO2C2H5.

  • It is used in laboratory synthesis and as a building block for various organic compounds.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of acryloyl chloride with trimethylsilylmethanol in the presence of a base or catalyst.





  • Molecular Structure Analysis



    • The molecular formula is C9H18O2Si, and the molecular weight is 186.32 g/mol.

    • The compound has a double bond between the carbon atoms and a trimethylsilylmethyl group attached to one of the carbons.





  • Chemical Reactions Analysis



    • Ethyl 2-(trimethylsilylmethyl)acrylate can undergo various reactions typical of acrylates, including polymerization and esterification.





  • Physical And Chemical Properties Analysis



    • Boiling Point: 70-72 °C at 10 mmHg

    • Refractive Index: 1.438 (lit.)

    • Density: 0.897 g/mL at 25 °C (lit.)




  • Scientific Research Applications

    • Synthetic Chemistry and Molecular Modifications

      • Ethyl 2-(trimethylsilylmethyl)acrylate has been utilized in synthetic chemistry for various purposes. For example, it has been employed in acylative C-C single-bond cleavage and self-cyclization reactions, leading to the creation of new molecular structures. Such reactions are fundamental in the synthesis of complex organic compounds (Kuroda, Mitsumata, & Tang, 1996).
      • Additionally, this compound reacts with thioacetals and N,O-acetals, leading to the production of γ-functionalized α-keto esters. This process is valuable in creating building blocks for further chemical synthesis (Krebs & Bolm, 2011).
    • Polymer Science and Materials Engineering

      • In the field of polymer science, ethyl 2-(trimethylsilylmethyl)acrylate has been used in the group transfer copolymerization of alkyl acrylates. This process is important for developing new polymeric materials with specific properties, such as thermal behavior and electron acceptor or donor capabilities (Epple & Schneider, 1990).
      • It also finds applications in preparing non-fouling mixed-charge polymer brushes, which have significant implications in biomedical applications due to their tunable surface charge characteristics (Mi et al., 2010).
    • Synthesis of Advanced Molecular Structures

      • The compound is instrumental in the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization of β-(alkoxycarbonyl)allylsilane with enones, leading to the synthesis of complex bicyclic structures (Kuroda et al., 1997).
      • Chain elongation of aldonolactones using ethyl trimethylsilylacetate, a related compound, is another example of its application in synthesizing modified monosaccharides (Csuk & Glänzer, 1990).
    • Environmental and Industrial Applications

      • The compound has been studied in the context of its reaction rates with glutathione and protein, which is relevant in understanding its metabolic and detoxification pathways, particularly in industrial settings where ethyl acrylate, a related compound, is used extensively (Potter & Tran, 1992).
      • It is also used in the preparation of polymers with specific functions, such as pH-responsive properties for decontamination and biomedical applications (Seo, Li, & Nakaya, 1995).
    • Advanced Polymerization Techniques

      • The compound has been utilized in atom transfer radical polymerization, a technique for creating polymers with specific properties. This application is significant in the development of new materials with tailored characteristics for various industries (Guerrini, Charleux, & Vairon, 2000).
    • Medicinal Chemistry and Drug Development

      • Ethyl 2-(trimethylsilylmethyl)acrylate has been applied in the synthesis of molecular brushes with spontaneous gradient by atom transfer radical polymerization. These brushes have potential applications in drug delivery systems and other biomedical areas (Lee, Matyjaszewski, Yu, & Sheiko, 2005).

    Safety And Hazards



    • Flammable liquid

    • Causes skin and eye irritation

    • May cause respiratory irritation




  • Future Directions



    • Further research could explore its applications in polymer science, drug delivery, or materials chemistry.




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    properties

    IUPAC Name

    ethyl 2-(trimethylsilylmethyl)prop-2-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HSEYTIDQGJXPIF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(=C)C[Si](C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H18O2Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00399426
    Record name Ethyl 2-(trimethylsilylmethyl)acrylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00399426
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    186.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 2-(trimethylsilylmethyl)acrylate

    CAS RN

    74976-84-4
    Record name Ethyl 2-(trimethylsilylmethyl)acrylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00399426
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ethyl 2-(trimethylsilylmethyl)acrylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl 2-(trimethylsilylmethyl)acrylate
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    Ethyl 2-(trimethylsilylmethyl)acrylate

    Citations

    For This Compound
    3
    Citations
    C Kuroda, N Mitsumata, CY Tang - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
    An acylative C(3)–C(4)-bond cleavage of ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate occurred to give an ethyl 2-(2-oxoalkyl)acrylate by treatment with …
    Number of citations: 16 www.journal.csj.jp
    H Sakurai - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
    [ 74976‐84‐4 ] C 9 H 18 O 2 Si (MW 186.33) InChI = 1S/C9H18O2Si/c1‐6‐11‐9(10)8(2)7‐12(3,4)5/h2,6‐7H2,1,3‐5H3 InChIKey = HSEYTIDQGJXPIF‐UHFFFAOYSA‐N (2‐…
    Number of citations: 0 onlinelibrary.wiley.com
    R Csuk, A Fürstner, H Sterk… - Journal of Carbohydrate …, 1986 - Taylor & Francis
    Hexopyranoside- and hexofuranose uloses with either ethyl 2-(branamethyl)acrylate in the presence of laminar Zn/Ag-graphite or ethyl 2-(trimethylsilylinethyl)acrylate/tetra-n-…
    Number of citations: 30 www.tandfonline.com

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